molecular formula C13H12ClNO B13056066 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine CAS No. 2089649-41-0

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine

Cat. No.: B13056066
CAS No.: 2089649-41-0
M. Wt: 233.69 g/mol
InChI Key: YBJKWVRTJSIMHF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-chlorophenyl group, a methoxy group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2-methoxypyridine, and methyl iodide.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate.

    Methylation: The intermediate is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 5-position of the pyridine ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    3-Chlorophenylhydrazine: Used in the synthesis of various heterocyclic compounds.

    3-(4-Chlorophenyl)-1-methyl-2-pyridone: A compound with similar structural features but different functional groups.

Uniqueness

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group, a methoxy group, and a methyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2089649-41-0

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-methoxy-5-methylpyridine

InChI

InChI=1S/C13H12ClNO/c1-9-6-12(13(16-2)15-8-9)10-4-3-5-11(14)7-10/h3-8H,1-2H3

InChI Key

YBJKWVRTJSIMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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